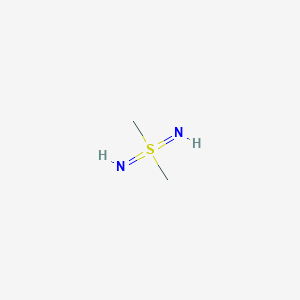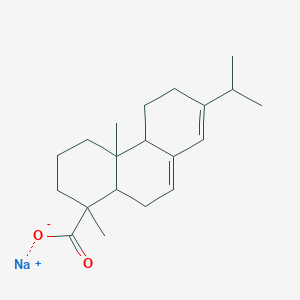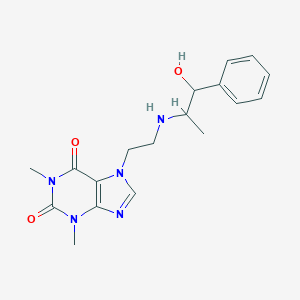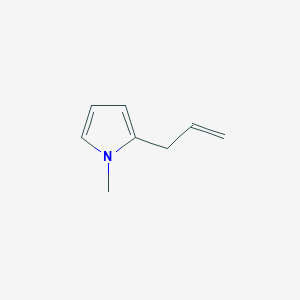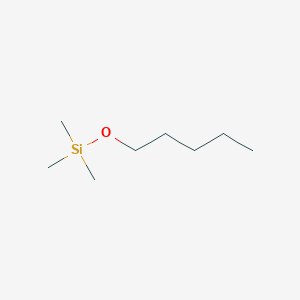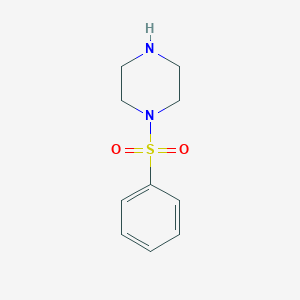
1-(Phénylsulfonyl)pipérazine
Vue d'ensemble
Description
Synthesis Analysis
- 1-(Phenylsulfonyl)piperazine derivatives are synthesized through various chemical reactions. For instance, (piperazin-1-yl-phenyl)-arylsulfonamides are synthesized to show high affinities for serotonin receptors, as demonstrated by (Park et al., 2010).
Molecular Structure Analysis
- The crystal structure of derivatives like 1-Benzhydryl-4-phenylmethane sulfonyl piperazine is characterized by techniques like X-ray crystallography, showing a chair conformation for the piperazine ring and a distorted tetrahedral configuration for the sulfonyl moiety (Kumar et al., 2007).
Chemical Reactions and Properties
- Piperazine derivatives undergo various chemical reactions. For instance, the sulfomethylation of piperazine with formaldehyde bisulfite is described, influencing the introduction of methanesulfonate groups into the structures (van Westrenen & Sherry, 1992).
Physical Properties Analysis
- The physical properties of these compounds can be characterized by techniques such as NMR, MS, and IR. For example, the crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine was determined using spectroscopic techniques and X-ray crystallography, revealing details about bond angles and molecular conformation (Naveen et al., 2007).
Chemical Properties Analysis
- The chemical properties of 1-(Phenylsulfonyl)piperazine derivatives can be explored through their reactions with other compounds. For instance, the synthesis of hyperbranched polymers from monomers including 1-(2-aminoethyl)piperazine is an example of its chemical reactivity (Yan & Gao, 2000).
Applications De Recherche Scientifique
Synthèse de dérivés de la pipérazine
La pipérazine et ses dérivés présentent un large éventail d'activités biologiques et pharmaceutiques . La synthèse de dérivés de la pipérazine implique plusieurs méthodes, y compris la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium .
Réaction d'Ugi
La réaction d'Ugi est une réaction à plusieurs composants qui implique la réaction d'une amine, d'un composé carbonylé (aldéhyde ou cétone), d'un isocyanure et d'un acide carboxylique pour former un bis-amide . Cette réaction est utilisée dans la synthèse de dérivés de la pipérazine .
Ouverture de cycle des aziridines
L'ouverture de cycle des aziridines sous l'action des N-nucléophiles est une autre méthode utilisée dans la synthèse de dérivés de la pipérazine .
Cycloaddition intermoléculaire d'alcynes
La cycloaddition intermoléculaire d'alcynes portant un groupe amino est une autre méthode utilisée dans la synthèse de dérivés de la pipérazine .
Synthèse en phase solide parallèle
La synthèse en phase solide parallèle est une méthode utilisée dans la synthèse de dérivés de la pipérazine. Cette méthode permet la synthèse simultanée d'un grand nombre de composés différents .
Synthèse photocatalytique
La synthèse photocatalytique est une méthode qui utilise la lumière pour accélérer une réaction. Cette méthode est utilisée dans la synthèse de dérivés de la pipérazine .
Fonctionnalisation C–H
Récemment, des progrès majeurs ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle pipérazine
Mécanisme D'action
Target of Action
The primary targets of 1-(Phenylsulfonyl)piperazine are the Aedes aegypti Kir1 (AeKir) channel and the Plasmodium merozoites . The AeKir channel plays key roles in mosquito diuresis, hemolymph potassium homeostasis, flight, and reproduction . On the other hand, Plasmodium merozoites are central to the survival and proliferation of the malaria parasite as they invade red blood cells .
Mode of Action
1-(Phenylsulfonyl)piperazine interacts with its targets by inhibiting their function. It acts as a potent inhibitor of the AeKir channel, affecting both adult and larval mosquitoes . In the case of Plasmodium merozoites, it specifically inhibits erythrocyte invasion .
Biochemical Pathways
It is known that the inhibition of the aekir channel disrupts mosquito diuresis, hemolymph potassium homeostasis, flight, and reproduction . In the case of malaria, blocking the invasion of red blood cells by Plasmodium merozoites prevents the parasite from proliferating .
Pharmacokinetics
It is known that the compound is metabolized predominantly by cyp3a, a cytochrome p450 isozyme . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
The inhibition of the AeKir channel by 1-(Phenylsulfonyl)piperazine results in a decrease in mosquito populations, as it affects both adult and larval mosquitoes . In the context of malaria, the compound’s ability to block the invasion of red blood cells by Plasmodium merozoites can potentially halt the progression of the disease .
Safety and Hazards
Propriétés
IUPAC Name |
1-(benzenesulfonyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANQJUFFKXWVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355603 | |
| Record name | 1-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14172-55-5 | |
| Record name | 1-(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of these 1-(phenylsulfonyl)piperazine derivatives against HCV?
A: The research focuses on how these compounds interact with the HCV polymerase, a key enzyme for viral replication. While the exact binding mode is not fully elucidated in the provided abstracts, one study investigates the binding mode of these compounds to the HCV polymerase. [] Further research is needed to pinpoint the specific interactions and their downstream effects on viral replication.
Q2: How does the structure of the N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide scaffold influence its activity against HCV?
A: A study explored the structure-activity relationship (SAR) of these compounds, highlighting the impact of modifications on their potency as HCV polymerase inhibitors. [] While the specific modifications are not detailed in the abstract, this suggests that altering the N-benzyl, heteroaryl, or phenylsulfonyl substituents can significantly impact the compound's interaction with the target enzyme and its inhibitory activity.
Q3: Were any computational chemistry methods used in the research of these compounds?
A: While not explicitly stated in the abstracts, it's highly likely that computational chemistry techniques were employed. Investigating the binding mode of these compounds to the HCV polymerase often involves molecular docking and molecular dynamics simulations. [] These computational methods can provide valuable insights into the binding interactions, affinities, and potential structural modifications to enhance inhibitory activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



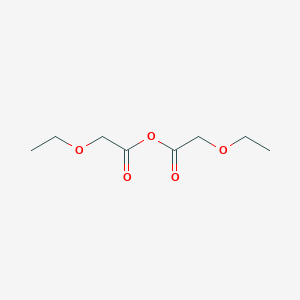
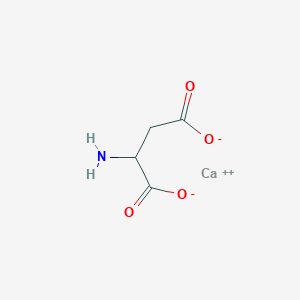
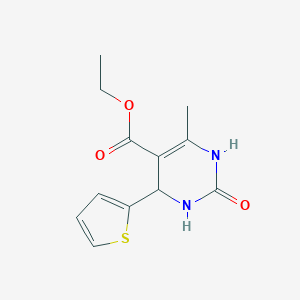
![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
